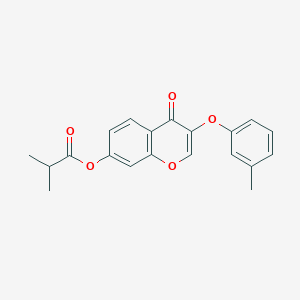

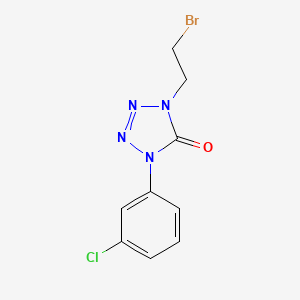

![molecular formula C16H15BrClNO3 B5570669 3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime](/img/structure/B5570669.png)

3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime" is a chemical compound that may be of interest due to its structural complexity and potential for various chemical reactions and applications. While direct studies on this compound are not readily available, similar compounds have been synthesized and analyzed, providing a basis for understanding its chemical behavior and properties.

Synthesis Analysis

The synthesis of similar bromo-chlorobenzyl-oxy compounds involves multi-step chemical processes including elimination reactions, reduction reactions, and bromination. For example, the preparation of N-allyl-N-(1-(5-bromo-2-[(4-chlorobenzyl)oxy]benzyl)piperidin-4-yl)-4-chlorobenzamide demonstrates a complex synthesis route starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde (Bi, 2014).

Molecular Structure Analysis

The molecular structure of compounds related to "3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime" has been characterized by various techniques such as NMR, MS, and X-ray crystallography. These techniques provide detailed insights into the compound's structure, including the arrangement of bromo and chloro substituents and the oxime group (Gomes et al., 2018).

Chemical Reactions and Properties

These compounds can participate in numerous chemical reactions, including selective ortho-bromination and conversion into various derivatives through reactions with other chemical agents. Such reactivity indicates the potential for synthesizing a wide range of related compounds with diverse properties (Dubost et al., 2011).

Scientific Research Applications

Synthesis and Biological Activity

Several studies focus on the synthesis of benzamide derivatives and their characterization as potential biological active compounds. For instance, novel non-peptide CCR5 antagonist Benzamide derivatives were synthesized from related bromo and chlorobenzyl compounds, and their structures were characterized using various spectroscopic methods. These compounds were tested for biological activity, indicating a research interest in their potential therapeutic applications (H. Bi, 2015).

Another example is the preparation and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, showcasing a methodological approach to creating novel CCR5 antagonists. These studies highlight the synthetic pathways and the structural elucidation of these compounds (H. Bi, 2014).

Mechanistic Studies and Catalysis

Research into the mechanistic aspects of synthesizing related compounds also sheds light on potential applications. For example, studies on the oxidative formation of thiolesters in model systems mimic the function of the pyruvate dehydrogenase complex, suggesting applications in understanding enzymatic processes and designing mimetic compounds (Y. Kageyama & S. Murata, 2005).

Environmental and Degradation Studies

Research on the degradation products of UV filters in chlorinated seawater swimming pools indicates a broader environmental application of studying such compounds. These studies highlight how organic compounds, including brominated and chlorinated derivatives, interact with environmental factors, leading to the formation of byproducts with potential ecological and health impacts (Tarek Manasfi et al., 2015).

properties

IUPAC Name |

(NE)-N-[[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClNO3/c1-2-21-15-8-12(9-19-20)7-14(17)16(15)22-10-11-3-5-13(18)6-4-11/h3-9,20H,2,10H2,1H3/b19-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTYLDXGROQMAF-DJKKODMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

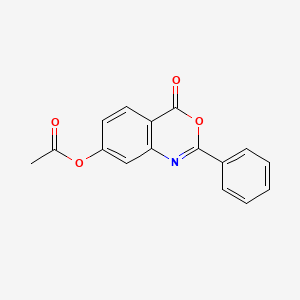

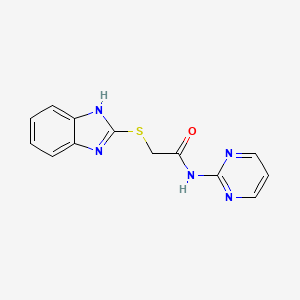

![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)

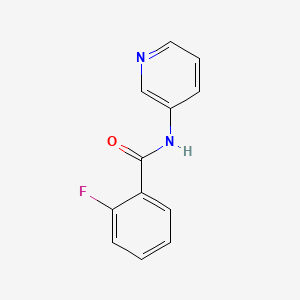

![N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B5570649.png)

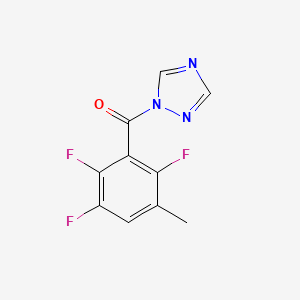

![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5570691.png)

![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570693.png)

![5-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570700.png)

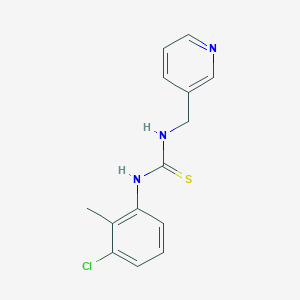

![2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5570706.png)